molecular formula C11H12F3NO2 B14299900 Propyl [4-(trifluoromethyl)phenyl]carbamate CAS No. 121433-19-0

Propyl [4-(trifluoromethyl)phenyl]carbamate

Cat. No.: B14299900
CAS No.: 121433-19-0
M. Wt: 247.21 g/mol
InChI Key: RCNRGKSXVMLAIC-UHFFFAOYSA-N
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Description

Propyl [4-(trifluoromethyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates It features a propyl group attached to a phenyl ring substituted with a trifluoromethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl [4-(trifluoromethyl)phenyl]carbamate can be achieved through several methods. One common approach involves the reaction of 4-(trifluoromethyl)phenyl isocyanate with propanol under controlled conditions. This reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Propyl [4-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carbamate and amine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Propyl [4-(trifluoromethyl)phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of propyl [4-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to affect enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)phenyl isocyanate
  • 4-(trifluoromethyl)phenyl carbamate
  • Propyl carbamate

Uniqueness

Propyl [4-(trifluoromethyl)phenyl]carbamate is unique due to the presence of both a propyl group and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications .

Properties

121433-19-0

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

propyl N-[4-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C11H12F3NO2/c1-2-7-17-10(16)15-9-5-3-8(4-6-9)11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16)

InChI Key

RCNRGKSXVMLAIC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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